molecular formula C9H9ClFNO2 B7937029 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B7937029
M. Wt: 217.62 g/mol
InChI Key: BNBRERVANKEPPR-UHFFFAOYSA-N
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Description

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H9ClFNO2 and its molecular weight is 217.62 g/mol. The purity is usually 95%.
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properties

IUPAC Name

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBRERVANKEPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-3-fluorobenzoic acid (30 g, 172 mmol) in 300 mL of DCM was added carbonyldiimidazole (CDI) (32.0 g, 198 mmol) in portions. After addition and then stirring at RT for 1 h, N,O-dimethylhydroxylamine HCl salt (18.5 g, 189 mmol) was added into the mixture followed by Et3N (20 mL). The mixture was stirred at RT overnight. After the reaction was quenched with water, the aqueous layer was extracted with DCM (2×). The organic layers were washed with 2N HCl (aq), water, sat. NaHCO3 (aq) and brine. The solution was dried (MgSO4) and concentrated. The product 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide (32.0 g) was obtained by silica gel chromatography (elution with 0-30% EtOAc/Hex).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-fluorobenzoic acid (3.32 g, 19.02 mmol) in DMF (60 mL) was added N,O-dimethylhydroxylamine hydrochloride, 98% (2.30 g, 23.58 mmol), O-(-7-azabenzotriazol-1-yl)-N,′N,′N,′N′-tetramethyluronium-hexafluorophosphate (HATU) (8.82 g, 23.20 mmol) and triethylamine (6.63 mL, 47.5 mmol). The mixture was stirred at rt for 3 h. The reaction was quenched with saturated Na2CO3 and extracted with EtOAc. The organic solution was washed with water and brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude was purified by flash chromatography on silica gel (80 g, 10-100% EtOAc/hexane in 25 min) to give 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide as colorless oil, which turned to solid on vacuum (3.95 g, 95% yield). MS m/z=218 [M+H]+. Calculated for C9H9ClFNO2: 217.6.
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-(-7-azabenzotriazol-1-yl)-N,′N,′N,′N′-tetramethyluronium hexafluorophosphate
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
6.63 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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